7-Chloro-5-fluoro-1H-indole-3-carbaldehyde

Descripción general

Descripción

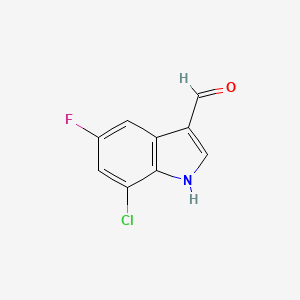

7-Chloro-5-fluoro-1H-indole-3-carbaldehyde is a compound with the molecular formula C9H5ClFNO . It is a derivative of indole-3-carbaldehyde, which is a metabolite of dietary L-tryptophan synthesized by human gastrointestinal bacteria . This compound is used as a reagent in the synthetic preparation of compounds requiring an indole group or more specifically a fluoroindole group .

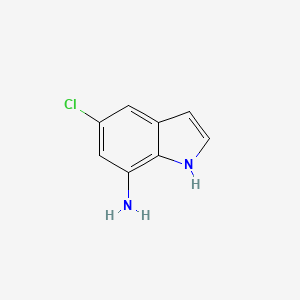

Molecular Structure Analysis

The molecular structure of this compound consists of a nine-membered carbon ring, which includes a nitrogen atom and is substituted with a chlorine atom, a fluorine atom, and a carbaldehyde group . The molecular weight of this compound is 197.594 Da .Chemical Reactions Analysis

Indole-3-carbaldehyde and its derivatives, including this compound, are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules and play a vital role in multicomponent reactions (MCRs), which offer access to complex molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 197.6 . It is a powder at room temperature .Aplicaciones Científicas De Investigación

7-Chloro-5-fluoro-1H-indole-3-carbaldehyde is used in a variety of scientific research applications. It is a key intermediate in the synthesis of a variety of pharmaceuticals, including antibiotics, antifungals, anti-inflammatory drugs, and anti-cancer drugs. In addition, this compound is used in the synthesis of polymers, dyes, and other materials. It is also used in the synthesis of peptides and peptidomimetics, as well as in the preparation of organic materials for use in biocatalysis.

Mecanismo De Acción

Target of Action

7-Chloro-5-fluoro-1H-indole-3-carbaldehyde, like many indole derivatives, is known to interact with a variety of biological targets. Indole derivatives have been found in many important synthetic drug molecules and play a significant role in cell biology . They bind with high affinity to multiple receptors, which can be useful in developing new therapeutic derivatives .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes at the cellular level . For instance, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.

Result of Action

Indole derivatives have been reported to exhibit a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be kept away from heat sources, sparks, and high temperatures, and stored in a cool, dry place . During use, appropriate protective equipment should be worn to avoid contact with skin, eyes, and respiratory tract, and operations should be carried out in a well-ventilated environment .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

7-Chloro-5-fluoro-1H-indole-3-carbaldehyde has several advantages for use in laboratory experiments. It is a highly reactive compound and is relatively easy to synthesize. In addition, it is relatively inexpensive and has a wide range of applications in organic synthesis. However, this compound is also a highly toxic compound and should be handled with caution.

Direcciones Futuras

There are several potential future directions for research involving 7-Chloro-5-fluoro-1H-indole-3-carbaldehyde. These include further investigation into its biochemical and physiological effects, as well as its potential applications in drug design and development. In addition, further research could be done to explore the potential of this compound as a building block for the synthesis of novel materials, such as polymers and nanomaterials. Finally, further research could be done to explore the potential of this compound as a catalyst for organic reactions.

Safety and Hazards

The safety information for 7-Chloro-5-fluoro-1H-indole-3-carbaldehyde indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

Análisis Bioquímico

Biochemical Properties

These interactions are often crucial for the synthesis of biologically active structures .

Cellular Effects

Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Indole derivatives are known to interact with various enzymes and cofactors .

Propiedades

IUPAC Name |

7-chloro-5-fluoro-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNO/c10-8-2-6(11)1-7-5(4-13)3-12-9(7)8/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWGHMAACOULVPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=CN2)C=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

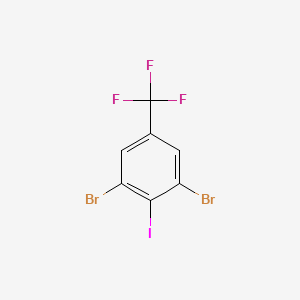

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine dihydrochloride](/img/structure/B1431563.png)

![4-[4-(Piperidinocarbonyl)phenyl]benzaldehyde](/img/structure/B1431570.png)

![4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1431572.png)

![4-Chloro-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B1431574.png)

![[3-(5-ethyl-4H-1,2,4-triazol-3-yl)phenyl]amine dihydrochloride](/img/structure/B1431575.png)